3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide - 921834-10-8

3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Catalog Number: EVT-3013535
CAS Number: 921834-10-8
Molecular Formula: C21H19N5O2
Molecular Weight: 373.416
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydrolH-pyrazol-3-yl]acetate (4)

Compound Description: This compound serves as a versatile precursor in the synthesis of various 2H-pyrazolo[4,3-c]pyridine-7-carboxylates. Its reactivity stems from the presence of electrophilic centers at the methylidene and acetate moieties, allowing for substitution reactions with both N- and C-nucleophiles. []

Relevance: This compound represents a key intermediate in the synthesis of pyrazolo[4,3-c]pyridine derivatives, which share the core heterocyclic structure with the target compound, 3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide. [] The reaction of this compound with various nucleophiles allows for the introduction of diverse substituents on the pyrazolo[4,3-c]pyridine scaffold, highlighting the versatility of this synthetic route.

Alkyl [4-(substituted amino)methylidene-4,5-dihydro-1H-pyrazol-3-yl]acetates (7)

Compound Description: These compounds are obtained by reacting compound 4 with N-nucleophiles. The diversity in the "substituted amino" group allows for the preparation of a library of compounds with varied functionalities. []

Relevance: This class of compounds represents intermediates formed by introducing various amine substituents to the pyrazole ring, showcasing the possibility of modifying the pyrazolo[4,3-c]pyridine core similar to the target compound, 3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide. []

Alkyl (4-heteroarylmethylidene-4,5-dihydro-1H-pyrazol-3-yl)acetates (8)

Compound Description: These compounds result from the reaction of compound 4 with C-nucleophiles, specifically those containing heteroaryl groups. The incorporation of heteroaryl moieties expands the structural diversity and potential biological activities of the resulting compounds. []

Relevance: Introducing heteroaryl groups to the pyrazole ring, as seen in this class of compounds, highlights the possibility of adding diverse substituents to the pyrazolo[4,3-c]pyridine scaffold, similar to the target compound, 3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide. [] This structural modification can significantly impact the compound's physicochemical properties and potential biological activities.

2H-pyrazolo[4,3-c]pyridine-7-carboxylates (9)

Compound Description: This class of compounds represents the final products obtained by cyclizing compounds 7 with dimethylformamide dimethyl acetal (DMFDMA) in dimethylformamide (DMF). This cyclization step forms the crucial pyrazolo[4,3-c]pyridine core. []

Relevance: These compounds share the core pyrazolo[4,3-c]pyridine structure with the target compound, 3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide. [] The diversity in substituents at various positions of the pyrazolo[4,3-c]pyridine ring, originating from the initial reactions with N- and C-nucleophiles, highlights the potential to synthesize a wide array of structurally diverse compounds with potential biological activities.

Ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate (3)

Compound Description: This compound serves as a starting material for synthesizing ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates. The presence of the propenoate moiety allows for further modifications and cyclization reactions leading to the desired pyrazolo[4,3-c]pyridine scaffold. []

Relevance: This compound is a precursor in synthesizing pyrazolo[4,3-c]pyridine derivatives, directly related to the target compound, 3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide, by sharing the same core heterocyclic system. [] The reaction of this compound with various N-nucleophiles allows for the introduction of diverse substituents on the pyrazolo[4,3-c]pyridine scaffold, highlighting the versatility of this synthetic strategy.

Compound Description: These compounds, specifically numbered 6, 7, 9, 12, and 14 in the research, represent a series of structurally similar derivatives synthesized from compound 3 through reactions with different N-nucleophiles. [] This approach allows for diversifying the substituents on the pyrazolo[4,3-c]pyridine ring and exploring structure-activity relationships.

Relevance: These compounds are closely related to the target compound, 3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide, sharing the core pyrazolo[4,3-c]pyridine structure with variations in the substituents. [] This similarity highlights the potential for synthesizing a library of compounds with diverse substituents around the pyrazolo[4,3-c]pyridine core, potentially leading to valuable pharmacological properties.

References:1. 2.

Properties

CAS Number

921834-10-8

Product Name

3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

IUPAC Name

3-oxo-2-phenyl-5-propyl-N-pyridin-4-ylpyrazolo[4,3-c]pyridine-7-carboxamide

Molecular Formula

C21H19N5O2

Molecular Weight

373.416

InChI

InChI=1S/C21H19N5O2/c1-2-12-25-13-17(20(27)23-15-8-10-22-11-9-15)19-18(14-25)21(28)26(24-19)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,22,23,27)

InChI Key

NTVCNDGBPOSVHM-UHFFFAOYSA-N

SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.